3-Ethenyl-7,9,11-trimethyl-2,4-dioxaspiro[5.5]undec-8-ene
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Overview
Description
3-Ethenyl-7,9,11-trimethyl-2,4-dioxaspiro[55]undec-8-ene is an organic compound with the molecular formula C12H20O2 It is characterized by a spiro structure, which means that two rings are connected through one common atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethenyl-7,9,11-trimethyl-2,4-dioxaspiro[5.5]undec-8-ene typically involves the reaction of specific precursors under controlled conditions. One common method involves the use of allylmagnesium chloride and subsequent oxidation by O2/PdCl2-CuCl to form the desired product . The reaction conditions must be carefully monitored to ensure the correct formation of the spiro structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Industrial methods also focus on cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Ethenyl-7,9,11-trimethyl-2,4-dioxaspiro[5.5]undec-8-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the spiro structure, leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like O2/PdCl2-CuCl and reducing agents such as lithium aluminum hydride (LiAlH4). The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the outcome of the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of aldehydes or ketones, while reduction can produce alcohols or other reduced forms of the compound.
Scientific Research Applications
3-Ethenyl-7,9,11-trimethyl-2,4-dioxaspiro[5.5]undec-8-ene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a model compound for studying spiro structures.
Biology: The compound’s unique structure makes it a subject of interest in biological studies, particularly in understanding its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials, where its unique properties are advantageous.
Mechanism of Action
The mechanism by which 3-Ethenyl-7,9,11-trimethyl-2,4-dioxaspiro[5.5]undec-8-ene exerts its effects involves its interaction with specific molecular targets. The spiro structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. The pathways involved may include signal transduction, metabolic processes, or other cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 3,3,9-Trimethyl-2,4-dioxaspiro[5.5]undec-8-ene-1,5-dione
- Spiro[5.5]undec-2-ene, 3,7,7-trimethyl-11-methylene-
- 4,11,11-trimethyl-8-methylenebicyclo[7.2.0]undec-3-ene
Uniqueness
3-Ethenyl-7,9,11-trimethyl-2,4-dioxaspiro[5.5]undec-8-ene is unique due to its specific spiro structure and the presence of ethenyl and trimethyl groups. These structural features confer distinct chemical properties and reactivity, making it valuable for various applications that similar compounds may not be suitable for.
Properties
Molecular Formula |
C14H22O2 |
---|---|
Molecular Weight |
222.32 g/mol |
IUPAC Name |
3-ethenyl-7,9,11-trimethyl-2,4-dioxaspiro[5.5]undec-9-ene |
InChI |
InChI=1S/C14H22O2/c1-5-13-15-8-14(9-16-13)11(3)6-10(2)7-12(14)4/h5-6,11-13H,1,7-9H2,2-4H3 |
InChI Key |
ZVPWCBCLANWHRI-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=CC(C12COC(OC2)C=C)C)C |
Origin of Product |
United States |
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